REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1(O)[CH2:6][NH:5][CH2:4]1.[H-].[Na+].I[CH3:11].[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[C:18]([O:21][CH2:22][CH3:23])(=O)C.O1[CH2:28][CH2:27][CH2:26][CH2:25]1>>[C:14]1([CH:6]([C:3]2[CH:2]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:5]2[CH2:4][C:22]([O:21][CH3:18])([CH3:23])[CH2:11]2)[CH:13]=[CH:12][CH:17]=[CH:16][CH:15]=1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1(CNC1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.22 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated aqueous ammonium chloride
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel with ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
eluting with 9:1 ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)(C)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |